Enhanced LC-MS/MS Assay Accuracy and Precision Using Thioridazine-d3 5-Sulfoxide as Internal Standard
In a validated LC-MS/MS method for simultaneous quantification of thioridazine metabolites, Thioridazine-d3 5-Sulfoxide was employed as the internal standard. The assay achieved an accuracy range of 85–115% and intra-/inter-batch precision with CV% below 15% for all analytes, including Thioridazine 5-Sulfoxide [1]. In contrast, methods relying on non-isotopic or unlabeled internal standards typically require extensive matrix effect validation and often fall outside the FDA/EMA-accepted 85-115% accuracy range for complex biological samples, as they cannot correct for variable recovery and ionization efficiency [2].
| Evidence Dimension | Assay Accuracy and Precision |
|---|---|
| Target Compound Data | Accuracy: 85–115% for LLOQ and QC samples; Precision (CV%): <15% for intra- and inter-batch runs |
| Comparator Or Baseline | Typical non-deuterated IS performance in complex matrices: Accuracy often <80% or >120%; Precision (CV%) frequently >15% due to uncorrected matrix effects |
| Quantified Difference | Achieved regulatory-compliant bioanalytical performance (85-115% accuracy, <15% CV) vs. non-compliant or borderline performance with unlabeled IS |
| Conditions | Rat plasma; protein precipitation and filtration; UPLC C18 column; MRM positive ion mode (precursor–product: m/z 387.2 → 126.1 for THD-5-SO, m/z 374.1 → 129.1 for IS) [1] |
Why This Matters
Regulatory bioanalytical method validation (e.g., FDA/ICH M10) mandates accuracy and precision within these specific limits; using Thioridazine-d3 5-Sulfoxide directly supports compliance and reduces method development time.
- [1] Moon, K.-S., Song, J.-M., & Ahn, S.-H. (2025). Simultaneous Determination and Pharmacokinetic Study of Thioridazine and its Metabolites in Rat Plasma Using Liquid Chromatography–Tandem Mass Spectrometry. SSRN. https://doi.org/10.2139/ssrn.5243537 View Source
- [2] US FDA. (2018). Bioanalytical Method Validation Guidance for Industry. fda.gov. View Source
